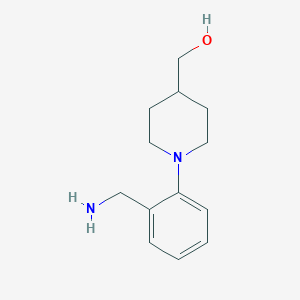
(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol” is a chemical compound with the empirical formula C13H20N2O . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The molecular structure of “(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol” can be represented by the SMILES stringNCc1ccccc1N2CCC(CO)CC2 . The InChI code for this compound is 1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 . Physical And Chemical Properties Analysis
“(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol” is a solid compound . Its molecular weight is 220.31 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound’s structural features make it an attractive scaffold for designing potential drugs. Investigating its interactions with biological targets and optimizing its pharmacokinetic properties could lead to novel therapeutic agents.
PARP Inhibition
PARP (poly(ADP-ribose) polymerase) inhibitors have gained attention in cancer therapy. One study discovered a compound with the structure similar to our target molecule : PARP (poly(ADP-ribose) polymerase) inhibitors have gained attention in cancer therapy. One study discovered a compound with the structure similar to our target molecule: 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7 . This compound exhibited excellent PARP 1 and 2 inhibition, making it a potential candidate for cancer treatment . Our target compound’s structural similarity suggests it might also possess PARP inhibitory activity.
Soluble Epoxide Hydrolase (sEH) Inhibition
Stabilizing endogenous epoxyeicosatrienoic acids (EETs) through sEH inhibition has been explored for pain management and inflammatory diseases2-(Piperidin-4-yl)acetamides have been investigated as sEH inhibitors . Our compound could potentially exhibit similar effects, contributing to the development of anti-inflammatory therapies.
Antiplasmodial Activity
In the fight against malaria, researchers have identified structurally simple 1,4-disubstituted piperidines with potent antiplasmodial activity. Some analogues showed high selectivity for the parasite . Our compound’s unique structure warrants investigation for antimalarial properties.
Mecanismo De Acción
Target of Action
Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been found to impact a wide range of biochemical pathways, influencing the activity of various enzymes and receptors .
Result of Action
Piperidine derivatives have been found to have various pharmacological activities, which could result in a range of molecular and cellular effects .
Propiedades
IUPAC Name |
[1-[2-(aminomethyl)phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPYQPKQXZWYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377490 |
Source


|
| Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol | |
CAS RN |
220060-79-7 |
Source


|
| Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-[2-(aminomethyl)phenyl]piperidin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

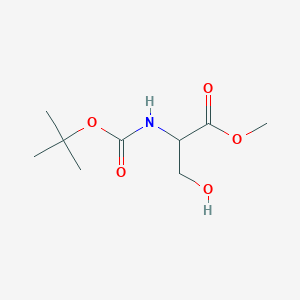
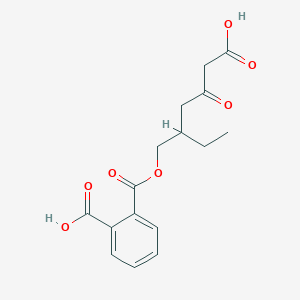



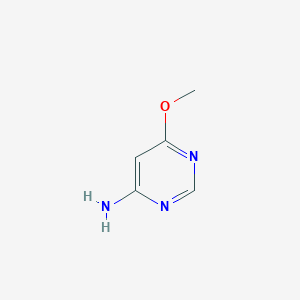


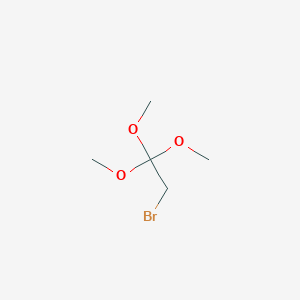
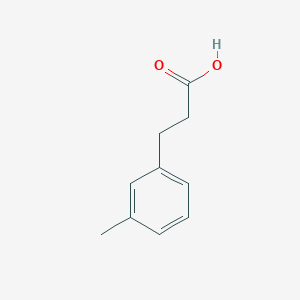



![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)